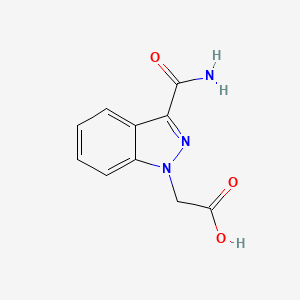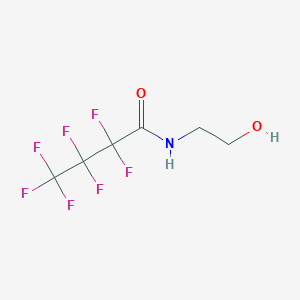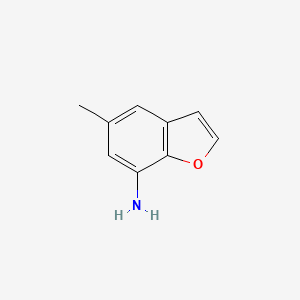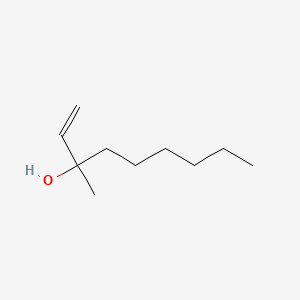
N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group attached to a phenyl ring, a methoxy group on the benzene ring, and a methyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-cyanophenylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities. Additionally, solvent recycling and waste management are crucial aspects of the industrial process to ensure environmental sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide is used as a building block in organic synthesis. Its functional groups allow for further modifications, making it valuable in the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it may interact with various biological targets, making it a candidate for drug development .
Medicine: Preliminary studies indicate that this compound may exhibit antifungal and antibacterial properties. It is being investigated for its potential use in treating infections resistant to conventional antibiotics .
Industry: In the materials science field, this compound is explored for its potential use in the development of novel polymers and advanced materials due to its unique structural properties .
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the methoxy and methyl groups may enhance its lipophilicity, facilitating its passage through cell membranes. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with protein-protein interactions .
Comparison with Similar Compounds
N-(3-Cyano-phenyl)-4-methoxy-benzamide: Lacks the methyl group on the amide nitrogen.
N-(3-Cyano-phenyl)-N-methyl-benzamide: Lacks the methoxy group on the benzene ring.
N-(4-Cyano-phenyl)-4-methoxy-N-methyl-benzamide: The cyano group is attached to the para position instead of the meta position.
Uniqueness: N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C16H14N2O2/c1-18(14-5-3-4-12(10-14)11-17)16(19)13-6-8-15(20-2)9-7-13/h3-10H,1-2H3 |
InChI Key |
JFPYVWYSQXLONF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC(=C1)C#N)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5,6,7-Tetrahydro-1H-cyclopenta[c]pyridin-1-one](/img/structure/B8756747.png)





![Ethyl 4-[2-(benzyloxy)phenyl]-2,4-dioxobutanoate](/img/structure/B8756784.png)
![7-Bromo-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8756795.png)



![9-Bromothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B8756832.png)

